
Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane: is an organophosphorus compound characterized by the presence of phenylethynyl and tri-tert-butylphenyl groups attached to a phosphorus atom. This compound is notable for its steric hindrance and electronic properties, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with phenylacetylene under specific conditions. The reaction is often carried out in the presence of a base such as butyllithium or sodium hydride to deprotonate the phenylacetylene, facilitating its nucleophilic attack on the phosphorus center .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane can undergo oxidation reactions, often forming phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phenylethynyl groups can be replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of cyclic phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Cyclization: Catalysts like palladium or nickel complexes can facilitate cyclization reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Cyclization: Cyclic phosphine derivatives.
科学研究应用
Chemistry:
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in drug design.
Biological Probes: The compound can be used as a probe to study biological systems due to its unique electronic properties.
Industry:
Polymer Stabilizers: It is used as an additive in polymers to enhance their stability and performance.
Antioxidants: The compound acts as an antioxidant in various industrial applications.
作用机制
The mechanism of action of Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron donation can stabilize transition states in catalytic reactions, making it an effective ligand. The steric hindrance provided by the tri-tert-butylphenyl groups also plays a crucial role in determining the compound’s reactivity and selectivity .
相似化合物的比较
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymers.
2,4,6-Tri-tert-butylphenylphosphine: A precursor in the synthesis of various organophosphorus compounds.
Uniqueness: Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane stands out due to its combination of phenylethynyl and tri-tert-butylphenyl groups, which impart unique steric and electronic properties. These properties make it particularly effective in catalysis and material science applications, where both stability and reactivity are crucial.
属性
CAS 编号 |
192225-81-3 |
|---|---|
分子式 |
C34H39P |
分子量 |
478.6 g/mol |
IUPAC 名称 |
bis(2-phenylethynyl)-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C34H39P/c1-32(2,3)28-24-29(33(4,5)6)31(30(25-28)34(7,8)9)35(22-20-26-16-12-10-13-17-26)23-21-27-18-14-11-15-19-27/h10-19,24-25H,1-9H3 |
InChI 键 |
FCBNGONDRDUBBB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(C#CC2=CC=CC=C2)C#CC3=CC=CC=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dimethylidenebicyclo[3.1.1]heptane](/img/structure/B12576425.png)
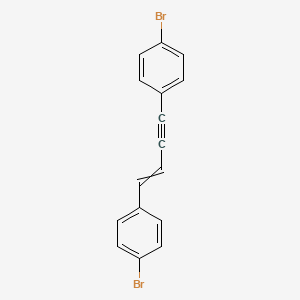
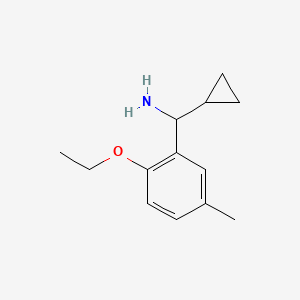
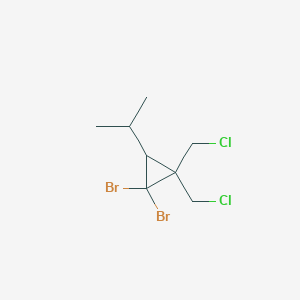
![2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12576446.png)
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile](/img/structure/B12576453.png)
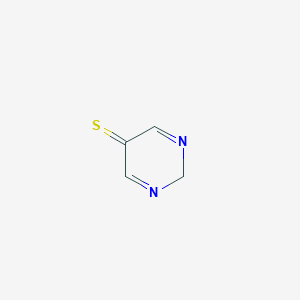
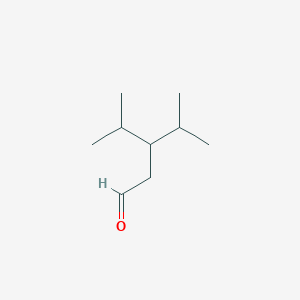

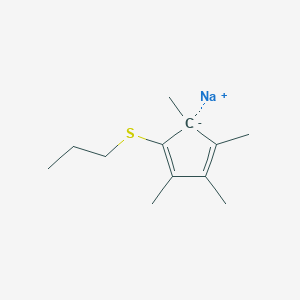
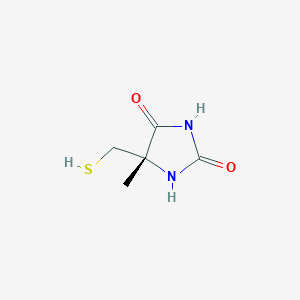
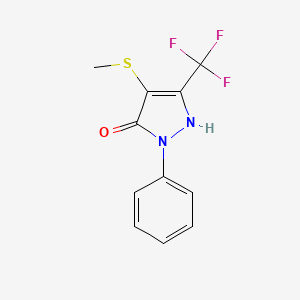
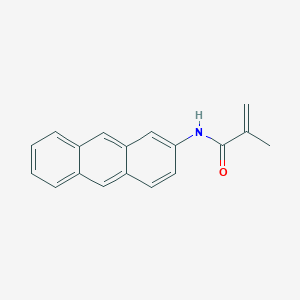
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
